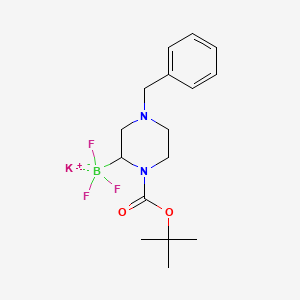

Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate is a chemical compound with the molecular formula C16H23BF3K2N2O2. It is a boron-containing compound often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate typically involves the following steps:

-

Formation of the Piperazine Core: : The initial step involves the synthesis of the piperazine core. This can be achieved by reacting benzylamine with di-tert-butyl dicarbonate (Boc2O) to form N-Boc-benzylamine. This intermediate is then reacted with 2-chloropyridine to form the piperazine ring.

-

Introduction of the Boron Moiety: : The piperazine derivative is then subjected to a reaction with potassium trifluoroborate. This step usually requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere to facilitate the formation of the boron-containing compound.

-

Purification: : The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Automated Purification Systems: These systems ensure consistent product quality and high yield through efficient separation and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Palladium(0) or palladium(II) complexes are typically used as catalysts.

Bases: Potassium carbonate or sodium hydroxide are commonly used bases.

Solvents: Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions are typically biaryl compounds or substituted piperazines, which are valuable intermediates in pharmaceutical and material science applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C16H23BF3K2N2O2

- CAS Number : 1684443-08-0

- Appearance : Solid

- Purity : Typically around 95%

The compound features a trifluoroborate group, which enhances its stability and reactivity compared to other boron compounds. This property is crucial for its application in various chemical reactions.

Organic Synthesis

Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate is primarily employed in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This reaction is vital for synthesizing complex organic molecules, allowing chemists to construct diverse molecular architectures efficiently.

Table 1: Comparison of Boron Compounds in Cross-Coupling Reactions

| Compound Name | Stability | Reactivity | Application |

|---|---|---|---|

| This compound | High | High | Organic synthesis |

| Potassium 4-benzylpiperazineboronate | Moderate | Moderate | Limited applications |

| Potassium 4-(tert-butoxycarbonyl)piperazineboronic acid | Low | Low | Less effective |

Biological and Medicinal Chemistry

In biological research, this compound serves as a precursor for synthesizing bioactive molecules, including potential drug candidates. Its derivatives have shown promise in developing pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Case Study: Drug Development

A study highlighted the synthesis of novel piperazine derivatives using this compound, demonstrating their effectiveness as inhibitors against specific cancer cell lines. The derivatives exhibited significant cytotoxicity, indicating their potential as therapeutic agents.

Industrial Applications

In industry, this compound is utilized for producing advanced materials such as polymers and electronic components. Its stability makes it suitable for large-scale manufacturing processes where consistent performance is critical.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves:

-

Formation of the Piperazine Core :

- Reaction of benzylamine with di-tert-butyl dicarbonate to yield N-Boc-benzylamine.

- Subsequent reaction with 2-chloropyridine to form the piperazine ring.

-

Introduction of the Boron Moiety :

- The piperazine derivative reacts with potassium trifluoroborate in the presence of a palladium catalyst and a base (e.g., potassium carbonate) under an inert atmosphere.

Mecanismo De Acción

The mechanism by which Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate exerts its effects involves the formation of a palladium-boron complex during the Suzuki-Miyaura cross-coupling reaction. This complex facilitates the transfer of the boron moiety to the aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-ylboronic acid

- Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-ylboronate

Uniqueness

Compared to similar compounds, Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate offers enhanced stability and reactivity. Its trifluoroborate group provides greater resistance to hydrolysis and oxidation, making it more suitable for a wider range of reaction conditions. This compound’s unique properties make it a valuable tool in both academic research and industrial applications.

Actividad Biológica

Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate, a compound with the CAS number 1684443-08-0, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring, a tert-butoxycarbonyl (Boc) protective group, and a trifluoroborate moiety. The structural formula can be represented as follows:

This unique configuration contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

- Enzyme Inhibition : Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes. For instance, studies have shown that derivatives inhibit phosphopantetheinyl transferase (PptT), which is crucial for the biosynthesis of mycobacterial cell walls . This inhibition can lead to increased susceptibility of Mycobacterium tuberculosis to treatment.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been linked to the inhibition of A2A receptors, which are implicated in cancer progression and metastasis . Such activity positions it as a candidate for further investigation in cancer therapeutics.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from these studies:

| Study | Target | IC50 (μM) | Notes |

|---|---|---|---|

| PptT | 2.3 | Significant inhibition observed in mycobacterial strains. | |

| A2A | Not specified | Potential for anticancer applications noted. |

Case Studies

- Tuberculosis Treatment : A study highlighted the effectiveness of PptT inhibitors against Mycobacterium tuberculosis, suggesting that this compound could be a valuable addition to tuberculosis treatment regimens .

- Cancer Research : Investigations into A2A receptor antagonists have shown potential benefits in reducing tumor growth and enhancing immune response against cancers . This positions the compound as a candidate for further development in oncology.

Propiedades

IUPAC Name |

potassium;[4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BF3N2O2.K/c1-16(2,3)24-15(23)22-10-9-21(12-14(22)17(18,19)20)11-13-7-5-4-6-8-13;/h4-8,14H,9-12H2,1-3H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXBTOPVWVDFHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BF3KN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.